molecular formula C14H17N B3034522 1-Benzyl-4-ethynylpiperidine CAS No. 1823325-07-0

1-Benzyl-4-ethynylpiperidine

Cat. No.: B3034522
CAS No.: 1823325-07-0
M. Wt: 199.29 g/mol
InChI Key: TWTPXXZOWHPMKC-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethynylpiperidine is a chemical compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and an ethynyl group at the fourth position of the piperidine ring.

Preparation Methods

The synthesis of 1-Benzyl-4-ethynylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, benzyl chloride, and acetylene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

    Synthetic Route:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-ethynylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for ethynylation, strong bases for deprotonation, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-ethynylpiperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethynylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Benzyl-4-ethynylpiperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-4-ethynylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTPXXZOWHPMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl triphenylphosphonium bromide (25 g) was suspended in tetrahydrofuran (100 ml), followed by the addition of 60% sodium hydride (2.68 g) under ice-cooling, and the mixture was stirred at room temperature for 2 hr. The reaction solution was ice-cooled again, followed by the addition of 1-benzyl-4-piperidone (11.55 g), and the resulting mixture was stirred at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and water. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a colorless oil (6.08 g, yield; 52%).
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
11.55 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
25 g
Type
catalyst
Reaction Step Four
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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